molecular formula C12H12IN B1299575 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole CAS No. 288608-09-3

1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole

Cat. No.: B1299575
CAS No.: 288608-09-3
M. Wt: 297.13 g/mol
InChI Key: CLGKGHWNVMDYQB-UHFFFAOYSA-N
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Description

1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole is a useful research compound. Its molecular formula is C12H12IN and its molecular weight is 297.13 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Functionalization in Molecular Nanotechnology

1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole has significant applications in the synthesis and functionalization of materials in molecular nanotechnology. It serves as a key intermediate in producing novel bispyrrolotetrathiafulvalene (BPTTF) building blocks. These blocks have a highly π-extended structure, making them suitable for constructing redox-active materials (Neumann & Jeppesen, 2023).

Use in Crystal Structure Synthesis

This compound plays a role in synthesizing various derivatives with potential applications in crystallography. For instance, it contributes to the synthesis of 2,5-dimethyl-3,4-diacetyl-1-(3-nitrophenyl)pyrrol, which has been studied for its crystal structure, revealing insights into molecular arrangements and interactions (Hong, 2000).

Polymerization Processes

In the field of polymer science, this compound is involved in polymerization processes. Its derivatives are used to produce new polymers with unique structural characteristics and physical properties, which could have various industrial applications (Mallakpour, Karami-Dezcho, & Sheikholeslami, 1998).

Non-Linear Optical (NLO) Material Development

This compound contributes to synthesizing new heterocyclic compounds with potential applications in non-linear optical (NLO) materials. These materials are vital in photonics and telecommunications (Singh, Rawat, & Sahu, 2014).

Anti-Corrosion Applications

Derivatives of this compound are effective as corrosion inhibitors for metals like carbon steel, offering potential applications in industrial maintenance and protection (Zarrouk et al., 2015).

Luminescent Polymer Development

The compound aids in synthesizing luminescent polymers containing the pyrrolo[3,4-c]pyrrole-1,4-dione unit. These polymers, with their strong fluorescence and high quantum yields, have potential applications in optoelectronics and display technologies (Zhang & Tieke, 2008).

Pharmaceutical Research

In the pharmaceutical sector, this compound is key in synthesizing new pyrrole derivatives with potential pharmacological activities. These derivatives are researched for their antimicrobial properties, providing a foundation for developing new therapeutic agents (Hublikar et al., 2019).

Future Directions

: Sigma-Aldrich: 4-Iodobiphenyl : ChemSpider: (4-Iodophenyl)(4-methyl-1-piperidinyl)methanone : Russian Journal of Bioorganic Chemistry: Synthesis and Evaluation of Novel Isoindoline-1,3-dione Derivatives

Properties

IUPAC Name

1-(4-iodophenyl)-2,5-dimethylpyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12IN/c1-9-3-4-10(2)14(9)12-7-5-11(13)6-8-12/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLGKGHWNVMDYQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC=C(C=C2)I)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80368034
Record name 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

288608-09-3
Record name 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole a significant compound in the synthesis of non-symmetric BPTTF building blocks?

A: this compound serves as a crucial starting material in the synthesis of 5-(4-iodophenyl)-4,6-dimethyl-[1,3]dithiolo[4,5-c]pyrrole-2-thione []. This thione compound is a key intermediate in the multi-step synthesis of non-symmetric BPTTF building blocks. The iodine atom on the phenyl ring provides a reactive site for further functionalization, allowing for the creation of diverse BPTTF derivatives with tailored properties.

Q2: What is the significance of developing non-symmetric BPTTF building blocks?

A: BPTTF derivatives are of interest due to their potential applications in redox-active materials, particularly in the field of molecular nanotechnology []. Non-symmetric BPTTFs, compared to their symmetric counterparts, offer greater flexibility in design and allow for fine-tuning of their electronic and physical properties. This control over molecular structure is essential for developing materials with specific functionalities and improved performance in various applications.

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